molecular formula C7H5ClO2 B123124 2-Chlorobenzoic acid CAS No. 118-91-2

2-Chlorobenzoic acid

Cat. No. B123124
CAS RN: 118-91-2
M. Wt: 156.56 g/mol
InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
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Patent
US04603220

Procedure details

Analogously to Example 1, 300 g of o-chlorotoluene was oxidized in the presence of 100 g of acetic acid, 3 g of cobalt acetate tetrahydrate and 1.5 g of sodium bromide at a pressure of 25 bar, a temperature of 110°-130° C., and a gas exhaust rate of 3 1/min. After the oxidation had ended, 450 g of 50% acetic acid was added, the mixture was cooled to 25° C. and filtered, and the filter cake was washed with 750 g of 50% acetic acid, the mother liquor (314.5 g) and washing filtrates (693.5 g) being recovered separately. The dried filter cake yielded 318.5 g of o-chlorobenzoic acid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=[CH:6][CH:5]=[CH:4][C:3]=1C.[C:9]([OH:12])(=[O:11])[CH3:10]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:10]=1[C:9]([OH:12])=[O:11] |f:2.3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 110°-130° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with 750 g of 50% acetic acid
WASH
Type
WASH
Details
the mother liquor (314.5 g) and washing filtrates (693.5 g)
CUSTOM
Type
CUSTOM
Details
being recovered separately
FILTRATION
Type
FILTRATION
Details
The dried filter cake

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 318.5 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.